1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a pyridin-3-ylethynyl group at the 5-position, and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Pyridin-3-ylethynyl Group: The pyridin-3-ylethynyl group can be introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling reaction and the use of automated systems for the cyclocondensation and methylation steps .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Chemistry: It is used in the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the treatment of cancers and other diseases characterized by dysregulated kinase activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at the 4-position.
1-methyl-5-(pyridin-2-ylethynyl)-1H-pyrazol-3-amine: Similar structure but with the pyridin-2-ylethynyl group.
1-methyl-5-(pyridin-4-ylethynyl)-1H-pyrazol-3-amine: Similar structure but with the pyridin-4-ylethynyl group.
Uniqueness
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity for certain molecular targets . This makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methyl-5-(2-pyridin-3-ylethynyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H10N4/c1-15-10(7-11(12)14-15)5-4-9-3-2-6-13-8-9/h2-3,6-8H,1H3,(H2,12,14) |
InChI Key |
FEODBLIFQAGFLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C#CC2=CN=CC=C2 |
Origin of Product |
United States |
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